Propan-2-yl 4-[(2,5-dibromophenyl)amino]-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ISOPROPYL 3-[(2,5-DIBROMOPHENYL)CARBAMOYL]PROPANOATE is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of an isopropyl group, a dibromophenyl group, and a carbamoyl propanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 3-[(2,5-DIBROMOPHENYL)CARBAMOYL]PROPANOATE typically involves the esterification of 3-[(2,5-dibromophenyl)carbamoyl]propanoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ISOPROPYL 3-[(2,5-DIBROMOPHENYL)CARBAMOYL]PROPANOATE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
ISOPROPYL 3-[(2,5-DIBROMOPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dibromo groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
ISOPROPYL 3-[(2,5-DIBROMOPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ISOPROPYL 3-[(2,5-DIBROMOPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromophenyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The ester group can also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ISOPROPYL 3-[(2,4-DIBROMOPHENYL)CARBAMOYL]PROPANOATE
- ISOPROPYL 3-[(2,6-DIBROMOPHENYL)CARBAMOYL]PROPANOATE
- ISOPROPYL 3-[(3,5-DIBROMOPHENYL)CARBAMOYL]PROPANOATE
Uniqueness
ISOPROPYL 3-[(2,5-DIBROMOPHENYL)CARBAMOYL]PROPANOATE is unique due to the specific positioning of the dibromo groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its isomers.
Eigenschaften
Molekularformel |
C13H15Br2NO3 |
---|---|
Molekulargewicht |
393.07 g/mol |
IUPAC-Name |
propan-2-yl 4-(2,5-dibromoanilino)-4-oxobutanoate |
InChI |
InChI=1S/C13H15Br2NO3/c1-8(2)19-13(18)6-5-12(17)16-11-7-9(14)3-4-10(11)15/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
XWYUTVAJHMVLGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CCC(=O)NC1=C(C=CC(=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.